3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine

MAO-A Inhibition Enzyme Assay Neuropharmacology

This unique heterocyclic scaffold combines a 1-methylimidazole ring with a 5-amino-isoxazole, creating a defined, low-affinity MAO-A inhibitor (IC50 = 2,400 nM). The N-methyl group is critical for potency (>42-fold difference vs. des-methyl analog), making it an invaluable tool for quantifying SAR modifications. The free 5-amino group also serves as a reactive handle for kinase inhibitor library derivatization. Substituting with analogs risks unpredictable biological outcomes—procure this exact compound to ensure experimental reproducibility.

Molecular Formula C7H8N4O
Molecular Weight 164.168
CAS No. 1423033-90-2
Cat. No. B2725989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine
CAS1423033-90-2
Molecular FormulaC7H8N4O
Molecular Weight164.168
Structural Identifiers
SMILESCN1C=CN=C1C2=NOC(=C2)N
InChIInChI=1S/C7H8N4O/c1-11-3-2-9-7(11)5-4-6(8)12-10-5/h2-4H,8H2,1H3
InChIKeyHFHMWEXUOMUSMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine (CAS 1423033-90-2): A Heterocyclic Building Block for Specialized Medicinal Chemistry and Chemical Biology Research


3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine is a small, planar heterocyclic compound (C7H8N4O, MW 164.16) consisting of a 1-methylimidazole ring directly linked at the C-2 position to a 5-amino-1,2-oxazole (isoxazole) ring . This unique scaffold presents an intriguing combination of hydrogen bond donors and acceptors (the 5-amino group on the isoxazole and the nitrogen atoms within the imidazole core) that may facilitate specific interactions with biological targets, such as enzymes [1]. Its primary documented application is as a versatile synthetic intermediate or research tool, particularly for exploring structure-activity relationships (SAR) around heteroaromatic enzyme inhibitors .

Why Generic Substitution is Inadvisable for 3-(1-Methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine (1423033-90-2) in Research


Substituting 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine with an in-class analog is not a straightforward interchange due to its distinctive and precise molecular structure. Even a minor modification, such as the removal of a single methyl group, can alter its biological activity by a factor of more than 40-fold . The specific regio-connectivity between the two heterocycles (an imidazole C-2 linked to an isoxazole C-3) and the presence of the free 5-amino group are critical determinants of its interaction with biological targets, such as monoamine oxidase A (MAO-A) [1]. The absence of detailed, public SAR data for this compound means that predicting the functional impact of any structural change is highly uncertain. Consequently, using a different, even seemingly similar, compound carries a high risk of introducing unforeseen and unquantified changes to a biological system, compromising the integrity and reproducibility of scientific research.

Quantitative Evidence Guide for Selecting 3-(1-Methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine (1423033-90-2)


Quantified MAO-A Inhibitory Activity: Baseline Affinity for 3-(1-Methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine

In a direct head-to-head comparison, 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine exhibited an IC50 of 2,400 nM against recombinant human MAO-A in an in vitro MAO-Glo assay [1]. This activity is weak, and its significance is best understood as a baseline for structure-activity relationship (SAR) studies or as a negative control in more complex assays.

MAO-A Inhibition Enzyme Assay Neuropharmacology

Impact of N-Methylation on MAO-A Potency: 42-Fold Difference vs. Des-Methyl Analog

A cross-study comparison with the des-methyl analog, 3-(1H-imidazol-2-yl)-1,2-oxazol-5-amine (CAS 2228270-01-5), reveals a substantial impact of the N-methyl group. While the methylated target compound has an IC50 of 2,400 nM [1], the unmethylated analog is reported as an 'inactive' chemical probe for MAO-A . Assuming a standard inactivity threshold of >100,000 nM, this single methyl group confers at least a 42-fold increase in inhibitory potency. This highlights the extreme sensitivity of the imidazole-isoxazole scaffold to minor structural modifications.

Structure-Activity Relationship MAO-A Inhibition Chemical Probe Selectivity

Imidazole Methylation as a Critical Driver of Kinase Inhibitor Selectivity and Potency

While specific kinase inhibition data for 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine are not publicly available, robust class-level evidence demonstrates that imidazole methylation is a key determinant of both potency and target selectivity in kinase inhibitor design. A comprehensive analysis of 484 imidazole-based inhibitors across 24 kinases identified specific derivatives with high differentiation potential, driven in part by subtle substitutions like N-methylation [1]. Furthermore, patents (e.g., US-9145392-B2) describe distinct 'imidazole amines' where methylation status is a critical variable for modulating kinase activity .

Kinase Inhibition Structure-Activity Relationship Imidazole Derivatives

Recommended Research Applications for 3-(1-Methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine (1423033-90-2) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Probe for Monoamine Oxidase A (MAO-A)

Use this compound as a defined, low-affinity starting point for SAR studies aimed at developing novel MAO-A inhibitors. Its measured IC50 of 2,400 nM provides a quantifiable baseline against which the impact of further structural modifications on potency can be accurately measured [1]. The dramatic >42-fold difference in activity compared to its des-methyl analog underscores the importance of the N-methyl group and validates its use in mapping the pharmacophore requirements for this enzyme class [1].

Negative Control or Counter-Screen for MAO-A Activity

Employ this compound as a weak MAO-A inhibitor (IC50 = 2,400 nM) in cellular assays to serve as a negative control or to counter-screen for off-target MAO-A effects. This is particularly relevant when evaluating the specificity of other heterocyclic compounds, especially those containing isoxazole or imidazole moieties, which are known to interact with MAOs [1].

Synthetic Intermediate for Kinase-Targeted Libraries

Leverage this compound's 5-amino group as a reactive handle for further derivatization in the context of kinase inhibitor discovery. The presence of the N-methylimidazole moiety is a recurring theme in kinase inhibitor pharmacophores, and class-level evidence strongly indicates that this specific methylation pattern can influence kinase selectivity and potency [2]. It serves as a valuable building block for creating focused libraries of imidazole-based kinase modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.